molecular formula C6H4BrN3S B12954512 5-Bromo-2-methylthiazolo[4,5-d]pyrimidine

5-Bromo-2-methylthiazolo[4,5-d]pyrimidine

Cat. No.: B12954512
M. Wt: 230.09 g/mol
InChI Key: SOIDMXVBWSEJCQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for industrial-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiol group can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-2-methylthiazolo[4,5-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidine: Lacks the bromine and methyl groups but shares the core structure.

    2-Methylthiazolo[4,5-d]pyrimidine: Similar structure but without the bromine atom.

    5-Bromo-2-chlorothiazolo[4,5-d]pyrimidine: Contains a chlorine atom instead of a methyl group.

Uniqueness

5-Bromo-2-methylthiazolo[4,5-d]pyrimidine is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

5-bromo-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H4BrN3S/c1-3-9-5-4(11-3)2-8-6(7)10-5/h2H,1H3

InChI Key

SOIDMXVBWSEJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NC=C2S1)Br

Origin of Product

United States

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